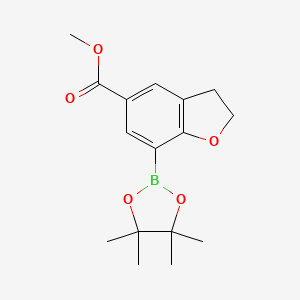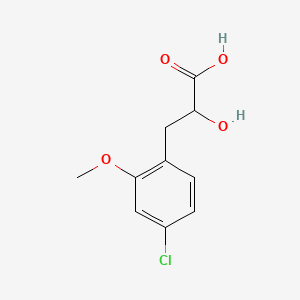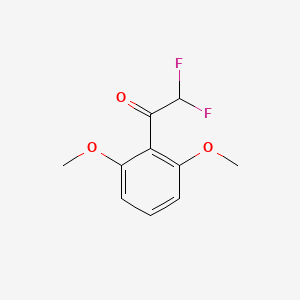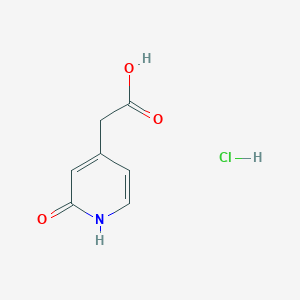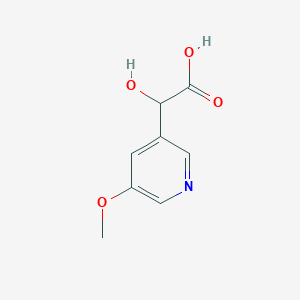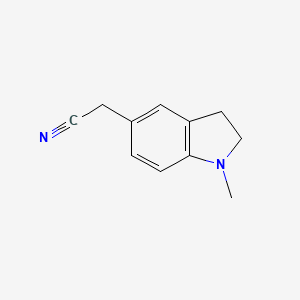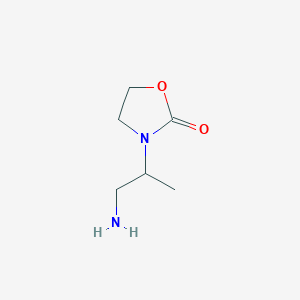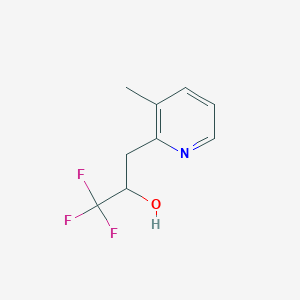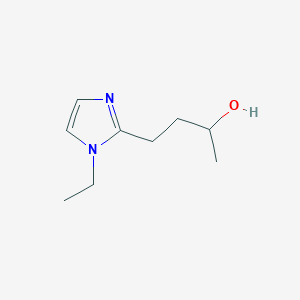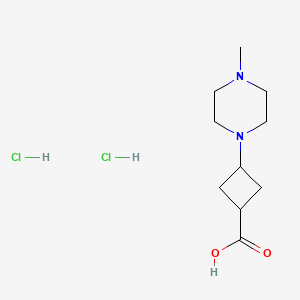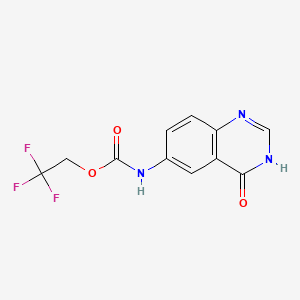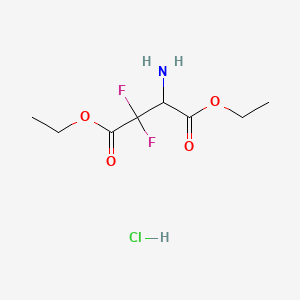
1,4-Diethyl3-amino-2,2-difluorobutanedioatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO4. It is known for its unique structure, which includes both amino and difluoro groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diethyl ester: This step involves the esterification of a suitable dicarboxylic acid.
Introduction of the difluoro groups: This is achieved through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Formation of the hydrochloride salt: This final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or difluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate sulfate
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate phosphate
Uniqueness
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14ClF2NO4 |
|---|---|
Molekulargewicht |
261.65 g/mol |
IUPAC-Name |
diethyl 3-amino-2,2-difluorobutanedioate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO4.ClH/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2;/h5H,3-4,11H2,1-2H3;1H |
InChI-Schlüssel |
UAIDVKRXTSOBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(=O)OCC)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
